1H-Indole-5-carbonyl chloride chemical properties and reactivity
1H-Indole-5-carbonyl chloride chemical properties and reactivity
An In-depth Technical Guide to 1H-Indole-5-carbonyl Chloride: Properties, Reactivity, and Applications for Scientific Professionals
Introduction
The indole scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Its unique electronic properties and ability to participate in various biological interactions have cemented its role as a cornerstone in drug discovery.[2] Within the vast library of indole-based building blocks, 1H-Indole-5-carbonyl chloride stands out as a highly versatile and reactive intermediate. Its acyl chloride functionality provides a direct handle for introducing the indole-5-carbonyl moiety into a wide range of molecular architectures.
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It provides an in-depth analysis of the physicochemical properties, synthesis, core reactivity, and safe handling of 1H-Indole-5-carbonyl chloride. By explaining the causality behind experimental protocols and grounding claims in authoritative references, this document aims to empower scientists to effectively utilize this valuable reagent in their synthetic endeavors.
Physicochemical and Spectroscopic Properties
1H-Indole-5-carbonyl chloride is a solid material whose reactivity is dominated by the electrophilic acyl chloride group. Its stability is a critical consideration for handling and storage; the compound is sensitive to moisture and should be stored under an inert atmosphere at room temperature.[3][4]
Table 1: Physicochemical Properties of 1H-Indole-5-carbonyl Chloride
| Property | Value | Reference |
| Molecular Formula | C₉H₆ClNO | [3] |
| Molecular Weight | 179.60 g/mol | [3] |
| CAS Number | 161397-68-8 | [3][5] |
| Appearance | Solid | [6] |
| Storage | Inert atmosphere, room temperature | [3] |
| SMILES | O=C(Cl)C1=CC2=C(NC=C2)C=C1 | [3] |
While detailed spectroscopic data for this specific compound is not extensively published, its structure suggests characteristic signals. In ¹H NMR spectroscopy, one would expect to see distinct aromatic protons on the indole ring, with the N-H proton typically appearing as a broad singlet at a high chemical shift. The IR spectrum would be dominated by a strong carbonyl (C=O) stretch characteristic of an acyl chloride, typically in the range of 1750-1820 cm⁻¹.
Synthesis of 1H-Indole-5-carbonyl Chloride
The most direct and widely employed method for synthesizing 1H-Indole-5-carbonyl chloride is the conversion of its corresponding carboxylic acid precursor, 1H-Indole-5-carboxylic acid. This transformation is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF).[7]
Causality of Reagent Choice
-
Thionyl Chloride/Oxalyl Chloride: These reagents are highly effective for converting carboxylic acids to acyl chlorides. The byproducts of the reaction (SO₂, HCl, or CO, CO₂, HCl) are gaseous, which drives the reaction to completion and simplifies purification.
-
Catalytic DMF: DMF acts as a catalyst by first reacting with the chlorinating agent to form a Vilsmeier-type intermediate, [(CH₃)₂N=CHCl]⁺Cl⁻. This intermediate is a more potent acylating agent than thionyl or oxalyl chloride alone, accelerating the conversion of the carboxylic acid.
Detailed Experimental Protocol: Synthesis from 1H-Indole-5-carboxylic Acid
-
Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser topped with a drying tube (or connected to a nitrogen/argon line), suspend 1H-Indole-5-carboxylic acid (1.0 eq) in an anhydrous solvent such as toluene or dichloromethane (CH₂Cl₂).
-
Reagent Addition: To this suspension, add thionyl chloride (SOCl₂) (approx. 2-3 eq) dropwise at room temperature.[8] Following this, add a catalytic amount of DMF (1-2 drops).
-
Reaction: Heat the reaction mixture to a gentle reflux (e.g., 85-90°C for toluene) and stir for several hours (e.g., 15 hours, or until the reaction is complete as monitored by TLC).[8] The solid carboxylic acid should gradually dissolve as it is converted to the soluble acyl chloride.
-
Work-up: Cool the mixture to room temperature. Carefully remove the excess solvent and thionyl chloride under reduced pressure (a trap containing a base solution is recommended to neutralize the corrosive vapors).
-
Isolation: The resulting crude solid is 1H-Indole-5-carbonyl chloride, which is often of sufficient purity to be used directly in subsequent reactions without further purification.[7]
Core Reactivity and Mechanistic Insights
The reactivity of 1H-Indole-5-carbonyl chloride is defined by the highly electrophilic carbonyl carbon. This makes it an excellent substrate for nucleophilic acyl substitution reactions. The chloride ion is an excellent leaving group, facilitating the attack of a wide range of nucleophiles.
Nucleophilic Acyl Substitution: Amide Bond Formation
The formation of an amide bond by reacting an acyl chloride with a primary or secondary amine is one of the most robust and fundamental transformations in organic synthesis, particularly in the construction of drug candidates. This reaction, often performed under Schotten-Baumann conditions, is highly efficient for 1H-Indole-5-carbonyl chloride.
-
Anhydrous Solvent: The reaction must be conducted in the absence of water to prevent the hydrolysis of the acyl chloride back to the less reactive carboxylic acid. Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are ideal.
-
Base: A non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is essential. Its purpose is to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction.[9] Without a base, the HCl would protonate the amine nucleophile, rendering it unreactive.
-
Amine Solution: Dissolve the primary or secondary amine (1.0 eq) and a non-nucleophilic base (1.1-1.5 eq) in anhydrous DCM under an inert atmosphere. Cool the solution to 0°C in an ice bath.
-
Acyl Chloride Addition: Prepare a separate solution of 1H-Indole-5-carbonyl chloride (1.0 eq) in anhydrous DCM. Add this solution dropwise to the stirring amine solution at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours (typically 1-16 hours) until completion.
-
Quenching and Extraction: Quench the reaction by adding water or a dilute aqueous acid (e.g., 1M HCl) to neutralize excess base. Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude amide can be purified by column chromatography or recrystallization.
Nucleophilic Acyl Substitution: Ester Formation
Esterification using 1H-Indole-5-carbonyl chloride and an alcohol proceeds via a similar mechanism to amidation. This reaction is valuable for synthesizing indole-containing esters, which can act as prodrugs or fine-tune a molecule's physicochemical properties.
-
Setup: In an anhydrous solvent, dissolve the desired alcohol (1.0 eq) and a base such as pyridine or triethylamine (1.1 eq).
-
Addition: Slowly add a solution of 1H-Indole-5-carbonyl chloride (1.0 eq) to the alcohol solution at 0°C.
-
Reaction and Work-up: Allow the reaction to proceed at room temperature. The work-up is similar to the amidation protocol, involving an aqueous quench, extraction, and purification. The key is to maintain anhydrous conditions until the reaction is complete.[10]
Electrophilic Aromatic Substitution: Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic C-C bond-forming reaction where an acyl chloride is used to acylate an aromatic ring.[11] In this reaction, 1H-Indole-5-carbonyl chloride acts as the electrophile precursor, enabling the synthesis of aryl-indol-5-yl ketones.
-
Lewis Acid Catalyst: A strong Lewis acid, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), is required.[11] It coordinates to the chlorine atom of the acyl chloride, withdrawing electron density and facilitating the formation of a highly electrophilic acylium ion (Indole-C≡O⁺).[12]
-
Anhydrous Conditions: The reaction is extremely sensitive to moisture, as water will react with and deactivate the Lewis acid catalyst.
-
Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid. This is because the product, an aryl ketone, is also a Lewis base and can form a stable complex with the catalyst, effectively sequestering it.[13]
-
Catalyst Suspension: In a flame-dried flask under an inert atmosphere, suspend the Lewis acid catalyst (e.g., AlCl₃, 1.1 eq) in an anhydrous, non-coordinating solvent (e.g., DCM, 1,2-dichloroethane).
-
Acyl Chloride Addition: Add 1H-Indole-5-carbonyl chloride (1.0 eq) to the suspension and stir for several minutes to allow for the formation of the acylium ion complex.
-
Arene Addition: Add the electron-rich aromatic substrate (1.0 eq) dropwise, maintaining a low temperature (e.g., 0°C) to control the reaction rate.
-
Reaction: Allow the mixture to stir at room temperature until the reaction is complete.
-
Quenching: Carefully and slowly quench the reaction by pouring it over crushed ice and dilute HCl. This hydrolyzes the catalyst-ketone complex and moves the inorganic salts into the aqueous layer.
-
Work-up and Purification: Extract the product with an organic solvent, wash, dry, and purify by standard methods like column chromatography.
Applications in Drug Discovery and Organic Synthesis
1H-Indole-5-carbonyl chloride is a strategic building block for accessing a diverse range of indole derivatives. The ability to easily form stable amide, ester, and ketone linkages makes it invaluable for structure-activity relationship (SAR) studies and the synthesis of complex target molecules. The indole-5-carboxamide moiety, in particular, is a common feature in biologically active compounds, acting as a hydrogen bond donor/acceptor and a rigid linker. Modifying the substitution at the 5-position of the indole ring is a known strategy for tuning the pharmacological profile of drug candidates.[1]
Handling, Storage, and Safety
As a reactive acyl chloride, 1H-Indole-5-carbonyl chloride must be handled with appropriate precautions. It is corrosive and moisture-sensitive.
Table 2: Safety and Handling Summary
| Aspect | Recommendation | Rationale |
| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves, lab coat. | To prevent contact with skin and eyes.[14] |
| Handling | Use only in a well-ventilated chemical fume hood.[4][15] | To avoid inhalation of corrosive vapors or dust. |
| Storage | Store in a tightly sealed container under a dry, inert atmosphere (e.g., argon or nitrogen). Keep in a cool, dry place.[3][4] | To prevent decomposition from moisture and maintain reactivity. |
| Incompatibilities | Water, alcohols, amines, strong bases, and oxidizing agents. | Reacts exothermically with nucleophiles. |
| Disposal | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.[4] | To prevent environmental contamination and uncontrolled reactions. |
References
-
1H-indole-2-carbonyl Chloride | C9H6ClNO | CID 11816208 . PubChem. [Link]
-
ETHYL 2-METHYL-1H-INDOLE-5-CARBOXYLATE . Organic Syntheses. [Link]
-
Friedel–Crafts reaction . Wikipedia. [Link]
-
Carbonylative synthesis and functionalization of indoles . Beilstein Journal of Organic Chemistry. [Link]
-
Process for the preparation of 1H-indole-5-carbonitrile . Technical Disclosure Commons. [Link]
-
5-Chloroindole | C8H6ClN | CID 87110 . PubChem. [Link]
-
Regioselective C5−H Direct Iodination of Indoles . Synfacts. [Link]
-
Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst . Organic Letters. [Link]
-
Friedel-Crafts acylation (video) . Khan Academy. [Link]
-
Friedel-Crafts Acylation . Organic Chemistry Portal. [Link]
-
1H-Indole-2-carbonyl chloride, 5-chloro- (9CI) . Local Pharma Guide. [Link]
-
N-(2-(1H-Indol-3-yl)ethyl)-2-propylpentanamide . MDPI. [Link]
-
Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions . Molecules. [Link]
-
Amide bond formation: beyond the myth of coupling reagents . Chemical Society Reviews. [Link]
-
Indole chemistry breakthrough opens doors for more effective drug synthesis . Chiba University. [Link]
-
1H-Indol-5-ol . NIST WebBook. [Link]
-
1H-Indol-5-ol Infrared Spectrum . NIST WebBook. [Link]
-
Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions . MDPI. [Link]
-
Synthesis of Heteroarylogous 1H-Indole-3-carboxamidines via a Three-Component Interrupted Ugi Reaction . Synlett. [Link]
-
Acid to Ester - Common Conditions . Organic Chemistry Data. [Link]
-
One-pot synthesis of amides from carboxylic acids activated using thionyl chloride . Tetrahedron Letters. [Link]
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review . European Journal of Medicinal Chemistry. [Link]
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions . Master Organic Chemistry. [Link]
-
(PDF) Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions . ResearchGate. [Link]
-
A rapid and simple method for the esterification of fatty acids and steroid carboxylic acids prior to gas-liquid chromatography . Journal of Chromatography A. [Link]
Sources
- 1. news-medical.net [news-medical.net]
- 2. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions [mdpi.com]
- 3. 161397-68-8|1H-Indole-5-carbonyl chloride|BLD Pharm [bldpharm.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 161397-68-8 | 1H-Indole-5-carbonyl chloride - AiFChem [aifchem.com]
- 6. 1H-Indole-2-carbonyl chloride | 58881-45-1 [sigmaaldrich.com]
- 7. 1H-INDOLE-2-CARBONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 8. tdcommons.org [tdcommons.org]
- 9. Amide Synthesis [fishersci.co.uk]
- 10. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 11. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 12. Khan Academy [khanacademy.org]
- 13. Friedel-Crafts Acylation [organic-chemistry.org]
- 14. angenechemical.com [angenechemical.com]
- 15. aksci.com [aksci.com]
